

Check Availability & Pricing

# AS-1763: A Technical Guide to a Next-Generation Non-Covalent BTK Probe

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | BTK inhibitor 18 |           |
| Cat. No.:            | B15576705        | Get Quote |

Authored for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell antigen receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival.[1][2] Consequently, BTK has emerged as a highly validated therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[1][3]

The first generation of BTK inhibitors, known as covalent inhibitors, function by forming an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[1][4] While these drugs have transformed treatment paradigms, their efficacy is often limited by the emergence of resistance, most commonly through a C481S mutation that prevents covalent binding.[5][6] To address this significant clinical challenge, next-generation non-covalent BTK inhibitors have been developed.

AS-1763 (also known as docirbrutinib or milrebrutinib) is a potent, highly selective, and orally bioavailable non-covalent BTK inhibitor.[6][7][8][9] It is designed to potently inhibit both wild-type (WT) BTK and its clinically relevant mutant forms, including C481S and other mutations that confer resistance to both covalent and other non-covalent inhibitors (e.g., T474x, L528x). [1][6][10] This document serves as a comprehensive technical guide on the use of AS-1763 as a chemical probe to investigate BTK signaling in both sensitive and resistant contexts.



# **Mechanism of Action and Signaling Pathway**

AS-1763 functions as a reversible, non-covalent inhibitor of BTK.[5][8] Unlike covalent inhibitors that rely on binding to Cys481, AS-1763 binds to the kinase domain through other interactions, allowing it to effectively inhibit BTK regardless of the amino acid at position 481. This makes it a "pan-mutant" inhibitor, capable of targeting a wide range of resistance mutations.[1][6][10]

The B-cell receptor pathway is initiated upon antigen binding, which leads to the activation of SRC family kinases like LYN. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a and CD79b, creating a docking site for SYK. Activated SYK then phosphorylates adaptor proteins, leading to the recruitment and activation of BTK. BTK autophosphorylates at Tyr223 (pY223) and subsequently phosphorylates and activates phospholipase C gamma 2 (PLCy2). This triggers downstream signaling cascades involving calcium mobilization and activation of transcription factors like NF-kB, ultimately promoting B-cell proliferation, survival, and migration. AS-1763 exerts its effect by directly inhibiting the kinase activity of BTK, thereby blocking these downstream events.[2][11][12]





Click to download full resolution via product page

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of AS-1763.

# **Quantitative Data**



The efficacy and selectivity of AS-1763 have been extensively characterized through biochemical and cellular assays.

# Table 1: Biochemical Potency of AS-1763 Against Wild-Type and Mutant BTK

This table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of AS-1763 against recombinant wild-type BTK and various clinically observed mutant forms that confer resistance to other inhibitors.

| BTK Form                                       | IC50 (nM) | Reference |
|------------------------------------------------|-----------|-----------|
| Wild-Type (Activated)                          | 0.85      | [5][9]    |
| C481S Mutant                                   | 0.99      | [5][9]    |
| Other Resistance Mutants (C481x, T474x, L528x) | < 10      | [10]      |

Data demonstrate that AS-1763 is equipotent against both wild-type BTK and the C481S mutant, which is the primary mechanism of resistance to first-generation covalent inhibitors.[5] [9] It also maintains high potency against mutations that confer resistance to other non-covalent inhibitors.[10]

### Table 2: Kinase Selectivity Profile of AS-1763

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the target of interest. AS-1763 was profiled against a large panel of kinases.

| Kinase Panel Size | Selectivity Profile                                                                                                 | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| 291 Kinases       | >260-fold selectivity for BTK over other kinases, with the exception of 3 other Tec family kinases (BMX, ITK, TEC). | [7]       |



This high degree of selectivity minimizes off-target effects, making AS-1763 a precise tool for studying BTK-specific signaling events.

## **Table 3: Cellular Activity of AS-1763**

This table outlines the functional effects of AS-1763 in relevant cancer cell lines and primary patient cells.

| Assay Type                            | Cell Line / Sample                                              | Key Result                                                         | Reference |
|---------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| Antiproliferation                     | OCI-Ly10 (WT BTK)                                               | Strong antiproliferative activity                                  | [5]       |
| OCI-Ly10 (BTK<br>C481S Knock-in)      | Strong antiproliferative activity                               | [5][13]                                                            |           |
| BTK<br>Autophosphorylation<br>(pY223) | HEK293 cells with mutant BTK                                    | Dose-dependent inhibition; effect sustained up to 24h post-washout | [7][11]   |
| BCR Pathway<br>Inhibition             | Primary CLL Cells                                               | Downregulation of pY223-BTK, decreased CCL3/CCL4 levels            | [4][11]   |
| Primary CLL Cells                     | Inhibition of intracellular calcium release                     | [11][13]                                                           |           |
| Primary CLL Cells                     | Inhibition of B-cell<br>activation (reduced<br>CD86 expression) | [11][13]                                                           | -         |

These cellular data confirm that the biochemical potency of AS-1763 translates into effective, on-target inhibition of the BTK signaling pathway within a biological context, leading to functional consequences like reduced proliferation and activation.[5][11]

# **Experimental Protocols**



The following are detailed methodologies for key experiments cited in the characterization of AS-1763.



Click to download full resolution via product page

**Figure 2:** General experimental workflow for the preclinical evaluation of a BTK inhibitor.

#### **Protocol 1: In Vitro BTK Kinase Inhibition Assay**

- Objective: To determine the IC<sub>50</sub> value of AS-1763 against recombinant BTK enzymes.
- Materials: Recombinant human wild-type and C481S mutant BTK enzymes, appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), and a detection system (e.g., ADP-Glo™).
- Method:
  - Prepare serial dilutions of AS-1763 in DMSO and then dilute in kinase buffer.
  - In a 384-well plate, add the BTK enzyme, the diluted AS-1763 or DMSO vehicle control, and the substrate peptide.



- Incubate for 15 minutes at room temperature to allow compound binding.
- Initiate the kinase reaction by adding a solution containing ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.
- Plot the percentage of inhibition against the logarithm of AS-1763 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

#### **Protocol 2: Cellular Antiproliferation Assay**

- Objective: To measure the effect of AS-1763 on the proliferation of BTK-dependent cancer cells.
- Materials: Human DLBCL cell lines OCI-Ly10 (WT BTK) and OCI-Ly10 (BTK C481S knockin), complete cell culture medium, 96-well plates, AS-1763, and a cell viability reagent (e.g., CellTiter-Glo®).
- Method:
  - Seed OCI-Ly10 cells into 96-well plates at an appropriate density.
  - Prepare serial dilutions of AS-1763 and add them to the wells. Include a DMSO vehicle control.
  - Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure luminescence using a plate reader to determine the number of viable cells.
  - Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI<sub>50</sub> value.[5]



## **Protocol 3: Cellular BTK Autophosphorylation Assay**

- Objective: To confirm target engagement by measuring the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.[7]
- Materials: HEK293 cells transfected to express various BTK mutants, cell lysis buffer, primary antibody against phospho-BTK (Tyr223), primary antibody for total BTK or a loading control (e.g., vinculin), and a detection system (e.g., Western blot or ELISA).

#### Method:

- Culture the transfected HEK293 cells and treat them with varying concentrations of AS-1763 or DMSO for a specified time (e.g., 1-2 hours).
- Wash the cells and prepare cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
- Determine the total protein concentration of each lysate.
- Analyze the levels of phosphorylated BTK (pY223) and total BTK using Western blot or a quantitative ELISA.
- Quantify the band intensities or signal and normalize the pBTK signal to the total BTK or loading control signal.
- Plot the normalized pBTK levels against the AS-1763 concentration to assess dosedependent inhibition.[7][11]

# **Protocol 4: In Vivo Tumor Xenograft Model**

- Objective: To evaluate the anti-tumor efficacy of orally administered AS-1763 in a living organism.[5]
- Materials: Immunocompromised mice (e.g., NOD-SCID), OCI-Ly10 (WT or C481S) tumor cells, AS-1763 formulated for oral gavage, and calipers for tumor measurement.
- Method:



- Subcutaneously implant OCI-Ly10 cells into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment groups (vehicle control, different doses of AS-1763).
- Administer AS-1763 or vehicle orally, once or twice daily, for the duration of the study.
- Measure tumor volume with calipers every few days.
- Monitor animal body weight and general health as indicators of toxicity.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5][7]



Click to download full resolution via product page

**Figure 3:** Logical diagram illustrating how AS-1763 overcomes C481S-mediated resistance.

## Conclusion



AS-1763 is a next-generation, non-covalent chemical probe characterized by its high potency, exquisite selectivity, and robust activity against both wild-type and a wide array of clinically relevant, resistance-conferring BTK mutants.[5][6][7] Its well-defined mechanism of action and demonstrated efficacy in cellular and in vivo models make it an invaluable tool for researchers in oncology and immunology.[5][11] The detailed protocols provided herein offer a framework for utilizing AS-1763 to investigate the intricacies of BTK signaling, validate findings in resistant models, and explore novel therapeutic combinations. Based on its encouraging preclinical and early clinical data, AS-1763 is a superior probe for dissecting BTK biology in contexts where first-generation inhibitors are ineffective.[6][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INVESTIGATIONAL BTK INHIBITOR docirbrutinib (AS-1763) | Pipeline | Carna Biosciences, Inc. Drug Discovery [carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Impact of Docirbrutinib (AS-1763) Treatment in CLL: Preclinical Data and Early Clinical Biomarkers [ash.confex.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ircms.irstreet.com [ircms.irstreet.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase. | Semantic Scholar [semanticscholar.org]
- 9. Milrebrutinib (AS-1763) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Paper: Characterization and Preclinical Evaluation of AS-1763, an Oral, Potent and Selective Noncovalent BTK Inhibitor, in Chronic Lymphocytic Leukemia [ash.confex.com]



- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [AS-1763: A Technical Guide to a Next-Generation Non-Covalent BTK Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576705#as-1763-as-a-chemical-probe-for-btk-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com